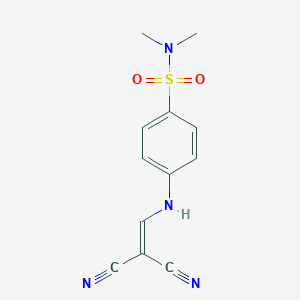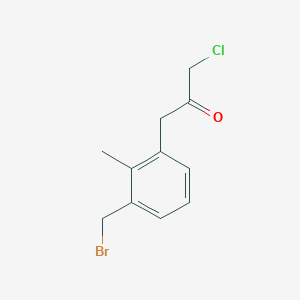
1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one typically involves the bromination of a methyl-substituted phenyl compound followed by chlorination. One common method involves the bromination of 2-methylphenylmethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromomethyl compound is then reacted with 3-chloropropan-2-one under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate more efficient purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Products include substituted phenyl compounds.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
科学的研究の応用
1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in biological systems or chemical synthesis .
類似化合物との比較
Similar Compounds
- 1-(3-Bromomethylphenyl)-3-chloropropan-2-one
- 1-(2-Methylphenyl)-3-chloropropan-2-one
- 1-(3-Chloromethylphenyl)-3-chloropropan-2-one
Uniqueness
1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which provides distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C11H12BrClO |
|---|---|
分子量 |
275.57 g/mol |
IUPAC名 |
1-[3-(bromomethyl)-2-methylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClO/c1-8-9(5-11(14)7-13)3-2-4-10(8)6-12/h2-4H,5-7H2,1H3 |
InChIキー |
NWUGSSFNLSAIEA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1CBr)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


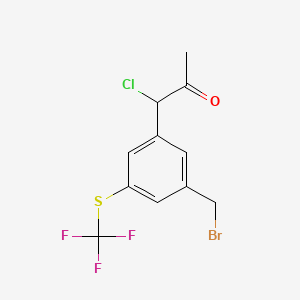
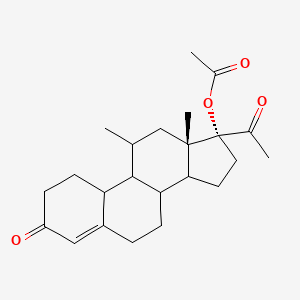
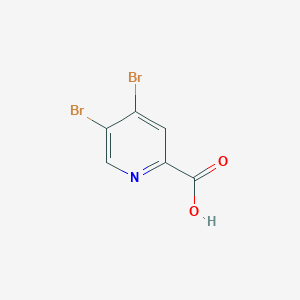

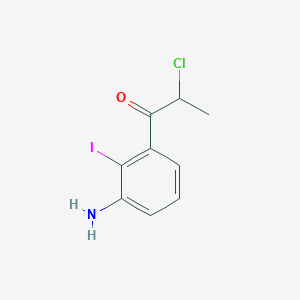


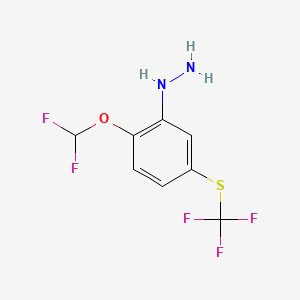
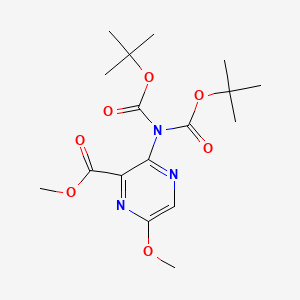
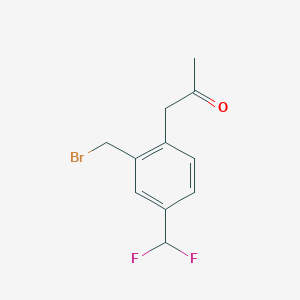
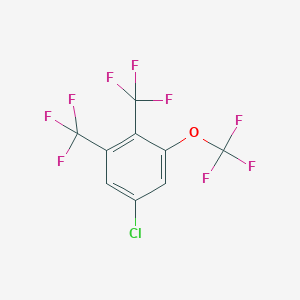

![((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14060539.png)
